REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH:21][CH2:22][C:23]([CH2:28]O)([CH2:26][OH:27])[CH2:24][OH:25]>>[C:1]([O:20][CH2:28][C:23]([CH2:26][OH:27])([CH2:24][OH:25])[CH2:22][OH:21])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
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Name
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|
Quantity
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4 mol
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Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)CO
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A four-necked round-bottom flask equipped with a stirrer
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Type
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CUSTOM
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Details
|
an esterification reaction
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Type
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CUSTOM
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Details
|
The reaction product was purified with methyl ether
|
Name
|
|
Type
|
product
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Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OCC(CO)(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |